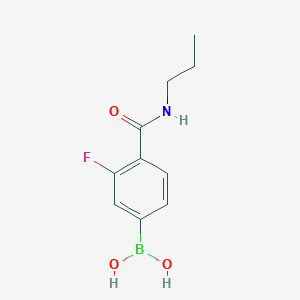

(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid

Description

Propriétés

IUPAC Name |

[3-fluoro-4-(propylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)8-4-3-7(11(15)16)6-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQISMKPCBHVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660286 | |

| Record name | [3-Fluoro-4-(propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-15-3 | |

| Record name | [3-Fluoro-4-(propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Lithiation

A common preparative route begins with a halogenated fluoro-substituted benzene derivative, such as 3-fluoro-4-(propylcarbamoyl)chlorobenzene or a similar precursor. The key step involves directed ortho-lithiation using an organolithium reagent such as n-butyllithium (n-BuLi) under anhydrous and inert atmosphere conditions. The lithiation temperature is typically maintained between -60 °C and 0 °C to control regioselectivity and minimize side reactions.

- The organolithium reagent is added dropwise to a solution of the halogenated precursor in an anhydrous ether solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME) under nitrogen or argon atmosphere.

- The lithiation forms a lithiated aryl intermediate at the position ortho to the fluoro substituent, facilitated by the directing effect of the carbamoyl group.

Electrophilic Borylation

After lithiation, an electrophilic boron source such as trimethyl borate (B(OMe)3) or triisopropyl borate is added slowly at low temperature. This reagent reacts with the lithiated intermediate to form a boronate ester intermediate.

- The reaction mixture is then allowed to warm to room temperature to complete the borylation.

- Subsequent hydrolysis or acidic work-up converts the boronate ester to the free boronic acid.

Work-up and Isolation

- The reaction mixture is quenched with aqueous base (e.g., NaOH) to form the boronate salt.

- After phase separation, acidification with hydrochloric acid (e.g., 6 M HCl) protonates the boronate salt to liberate the boronic acid.

- Organic solvent extraction or dilution with a water-miscible organic solvent such as acetonitrile (MeCN) facilitates isolation.

- The boronic acid is isolated by filtration or crystallization, often yielding 70–80% of product with high purity.

Representative Reaction Conditions Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Lithiation | n-BuLi (1–2 equiv), -60 °C to 0 °C, THF/DME | Controlled addition, inert atmosphere |

| Borylation | B(OMe)3 or triisopropyl borate, 0 °C to RT | Slow addition, formation of boronate ester |

| Quench and Hydrolysis | NaOH aqueous, then acidify with HCl (6 M) | Phase separation, protonation of boronate salt |

| Isolation | Extraction or crystallization in MeCN/water | Yield typically ~80%, purity >95% |

This approach is adapted from patent literature describing analogous 4-chloro-2-fluoro-3-substituted phenylboronic acids and can be applied to the 3-fluoro-4-(propylcarbamoyl)phenyl system with appropriate precursor selection.

Alternative Synthetic Routes and Modifications

Direct Coupling and Amidation

In some cases, the propylcarbamoyl substituent is introduced after boronic acid formation by coupling reactions involving the boronic acid intermediate and propylamine derivatives under amidation conditions. This two-step approach allows for better control of functional group compatibility.

- Boronic acid intermediates can be protected as boronate esters (e.g., neopentyl boronate esters) during amidation to improve stability.

- Coupling reagents such as carbodiimides (e.g., DIC) and additives like HOBt facilitate amide bond formation.

- After amidation, hydrolysis liberates the free boronic acid.

Resin-Bound Synthesis for Functionalization

For peptide or complex molecule conjugation, boronic acids like 4-carboxy-3-fluorophenylboronic acid have been immobilized on solid supports using coupling agents and then functionalized on resin, followed by cleavage and purification. Although this is more relevant for bioconjugation, the methodology underscores the versatility of boronic acid preparation and modification.

Research Findings and Yield Data

Yield and Purity

- The lithiation-borylation method typically achieves yields between 75% and 85% for phenylboronic acid derivatives.

- Purity levels after crystallization or preparative HPLC exceed 95%, suitable for further synthetic applications.

- Reaction scalability has been demonstrated in industrial patents with controlled temperature and reagent addition protocols to maintain yield and purity.

Reaction Optimization Notes

- Temperature control during lithiation is critical; higher temperatures (>0 °C) may cause side reactions and lower yield.

- The molar ratio of n-BuLi to aryl precursor is generally 1:1 to 2:1 to ensure complete lithiation.

- Use of water-miscible solvents like MeCN in work-up improves phase separation and product isolation.

- Addition of salts during extraction can improve yield by enhancing phase separation.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions: (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Substitution: The fluoro group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

Palladium catalysts: (e.g., palladium acetate) and phosphine ligands are commonly used in Suzuki-Miyaura coupling reactions.

Oxidizing agents: such as hydrogen peroxide or sodium periodate are used for oxidation reactions.

Nucleophiles: such as amines or thiols are used in substitution reactions.

Major Products:

Biaryl compounds: from Suzuki-Miyaura coupling.

Phenol derivatives: from oxidation.

Substituted phenyl derivatives: from nucleophilic substitution.

Applications De Recherche Scientifique

Medicinal Chemistry

(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is primarily explored for its potential as a therapeutic agent. Its boronic acid functionality allows it to act as an enzyme inhibitor, particularly in the context of:

- Enzyme Inhibition : The compound has shown promise in inhibiting catechol O-methyltransferase (COMT), an enzyme involved in dopamine metabolism. This inhibition can be beneficial in treating neurological disorders such as Parkinson's disease .

- Anticancer Research : Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation, suggesting potential as a chemotherapeutic agent .

Biological Applications

In biological research, this compound serves as a valuable tool for studying protein-ligand interactions and enzyme kinetics:

- Protein-Ligand Interactions : The ability of this compound to form stable complexes with proteins enhances its utility in understanding biochemical pathways and interactions at the molecular level.

- Diagnostic Tools : Its properties make it suitable for developing diagnostic assays that rely on enzyme activity modulation.

Materials Science

In materials science, boronic acids are often utilized in the synthesis of advanced materials:

- Polymer Chemistry : The compound can act as a building block for synthesizing complex organic molecules and polymers, contributing to the development of new materials with tailored properties.

Case Studies and Research Findings

Several studies have been conducted to assess the efficacy of this compound:

- Study on COMT Inhibition : Research demonstrated significant inhibition of COMT activity in vitro, indicating potential therapeutic applications for managing neurological disorders .

- Anticancer Activity Assessment : In vitro studies showed that this compound increased apoptosis markers in cancer cell lines in a dose-dependent manner, supporting its potential role as an anticancer agent .

- Mechanistic Insights : Investigations into the binding interactions between this compound and target enzymes revealed how structural modifications could enhance efficacy while minimizing off-target effects .

Mécanisme D'action

The mechanism of action of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes such as proteases and kinases. The fluoro and propylcarbamoyl groups further modulate the compound’s binding affinity and selectivity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Boronic Acid Derivatives

Structural Analogues with Carbamoyl Substituents

a. 4-(3-Fluorophenylcarbamoyl)phenylboronic Acid (CAS: 874288-05-8)

- Molecular Formula: C₁₃H₁₁BFNO₃

- Key Differences : The carbamoyl group (-NHCO-) is attached to a separate fluorophenyl ring rather than directly to the boronic acid-bearing phenyl ring. This alters steric and electronic interactions in binding assays or catalytic processes .

b. 3-(3-Fluorophenylcarbamoyl)phenylboronic Acid (CAS: 874288-34-3)

- Molecular Formula: C₁₃H₁₁BFNO₃

c. 3-Fluoro-4-(2-fluorobenzylcarbamoyl)benzeneboronic Acid (CAS: 1449132-63-1)

Analogues with Electron-Withdrawing Groups

a. 3-Fluoro-4-(trifluoromethoxy)phenylboronic Acid (CAS: 187804-79-1)

- Molecular Formula : C₇H₅BF₄O₃

- Key Differences : The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, increasing the boronic acid’s Lewis acidity and reactivity in cross-coupling reactions compared to the target compound’s carbamoyl group .

b. 3-Fluoro-4-(trifluoromethyl)phenylboronic Acid (CAS: 864759-68-2)

Analogues with Formyl or Halogen Substituents

a. 3-Fluoro-4-formylphenylboronic Acid (CAS: 248270-25-9)

- Molecular Formula : C₇H₆BFO₃

- Key Differences : The formyl (-CHO) group is highly reactive in nucleophilic additions, offering a distinct synthetic utility compared to the carbamoyl group’s hydrogen-bonding capability .

b. 3-Chloro-4-fluorophenylboronic Acid (CAS: 144432-85-9)

- Molecular Formula : C₆H₅BClFO₂

Comparative Analysis: Structural and Functional Properties

Table 1: Key Properties of Selected Boronic Acids

Reactivity in Cross-Coupling Reactions

- Target Compound : The propylcarbamoyl group’s moderate electron-withdrawing nature enhances the boronic acid’s reactivity in Suzuki couplings compared to electron-donating groups (e.g., -OCH₃).

- Trifluoromethyl Analogues : Stronger electron-withdrawing effects (-CF₃) accelerate coupling rates but may reduce solubility in aqueous conditions .

Activité Biologique

(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid, with the CAS number 874289-15-3, is a boronic acid derivative characterized by its unique structural features, including a fluorine atom and a propylcarbamoyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula : CHBFNO

- Molecular Weight : 225.03 g/mol

- IUPAC Name : this compound

- Safety Information : Classified with hazard statements indicating toxicity via ingestion, skin contact, and inhalation .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and proteins through reversible covalent bonding. The boronic acid moiety can form stable complexes with hydroxyl and amino groups present in biomolecules, which can modulate their activity. This property is particularly significant in the context of enzyme inhibition and protein-ligand interactions .

Anticancer Activity

Recent studies indicate that boronic acids, including this compound, exhibit anticancer properties. These compounds can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and ultimately inducing apoptosis in cancer cells. For instance, similar boronic acid derivatives have shown efficacy against various cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .

Antibacterial Properties

Fluorinated boronic acids have been noted for their antibacterial activity. The presence of fluorine enhances the acidity and reactivity of these compounds, allowing them to interact effectively with bacterial enzymes. In vitro studies have demonstrated that certain derivatives can inhibit the growth of Gram-positive bacteria by targeting specific metabolic pathways .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in the context of glycosidases and proteases. The boronic acid group can act as a reversible inhibitor by forming a covalent bond with the active site of the enzyme, thereby preventing substrate access. This mechanism has been explored in the development of therapeutic agents aimed at diseases such as diabetes and cancer .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various boronic acids, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with this compound. The IC value was determined to be approximately 10 µM, indicating potent activity .

Study 2: Antibacterial Activity

Research published in Antimicrobial Agents and Chemotherapy assessed the antibacterial effects of fluorinated boronic acids against Staphylococcus aureus. The study found that this compound inhibited bacterial growth at concentrations as low as 5 µg/mL, showcasing its potential as a lead compound for antibiotic development .

Comparative Analysis

| Property/Activity | This compound | Other Boronic Acids |

|---|---|---|

| Molecular Weight | 225.03 g/mol | Varies |

| Anticancer Activity | IC: 10 µM | IC: ~20 µM |

| Antibacterial Activity | Effective at 5 µg/mL | Effective at ~10 µg/mL |

| Enzyme Inhibition Mechanism | Reversible covalent binding | Similar mechanisms |

Q & A

Basic: What are the recommended synthetic routes for (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid, and how is purity validated?

Answer:

The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. First, the 3-fluoro-4-aminophenylboronic acid intermediate is prepared via directed ortho-metalation or halogen exchange. The propylcarbamoyl group is introduced via coupling reactions (e.g., using propyl isocyanate under anhydrous conditions). Purity validation employs HPLC (>97.0% purity, as per commercial standards ) and NMR to confirm fluorine integrity. Storage at 0–6°C in anhydrous conditions is critical to prevent boronic acid dehydration .

Advanced: How do electronic effects of the fluorine and carbamoyl substituents influence Suzuki-Miyaura coupling efficiency?

Answer:

The electron-withdrawing fluorine atom enhances the electrophilicity of the boronic acid, accelerating transmetallation in Suzuki reactions. However, the carbamoyl group introduces steric hindrance, which may reduce coupling yields with bulky aryl halides. Optimization involves:

- Catalyst selection: Pd(PPh) or XPhos Pd G3 for sterically demanding substrates.

- Base: KCO in THF/HO to balance reactivity and solubility.

- Temperature: 60–80°C to mitigate steric effects.

DFT studies on analogous fluorophenylboronic acids suggest that the carbamoyl group’s resonance effects stabilize the transition state, partially offsetting steric limitations .

Basic: What spectroscopic techniques are essential for structural confirmation?

Answer:

- and NMR: Confirm the presence of the propylcarbamoyl chain (e.g., δ ~6.8 ppm for aromatic protons, δ ~160 ppm for the carbamoyl carbonyl).

- NMR: Detects boronic acid speciation (δ ~30 ppm for trigonal planar B(OH)).

- IR Spectroscopy: Identifies B–O (~1350 cm) and carbamoyl C=O (~1680 cm) stretches.

- Mass Spectrometry (HRMS): Validates molecular weight (theoretical MW: 259.04 g/mol) .

Advanced: How can computational methods (e.g., DFT) predict reactivity in aqueous vs. anhydrous environments?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals to assess nucleophilicity. For this compound:

- HOMO Localization: On the boronic acid moiety, indicating nucleophilic reactivity.

- Solvent Effects: Polarizable continuum models (PCM) show enhanced electrophilicity in water due to hydrogen bonding with B(OH).

- Hydration Energy: Predicts stability of the boronate ester intermediate, critical for applications in glucose-sensing hydrogels .

Basic: What are the key stability considerations for long-term storage?

Answer:

- Temperature: Store at 0–6°C to minimize boroxine formation .

- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers.

- Light Sensitivity: Amber vials prevent photodegradation of the carbamoyl group.

- Purity Monitoring: Annual HPLC reanalysis is recommended, as decomposition can generate 3-fluoro-4-aminophenylboronic acid (~5% over 12 months at 4°C) .

Advanced: How does the compound interact with polyols in biomedical applications (e.g., hydrogels)?

Answer:

The boronic acid moiety forms reversible diol-boronate esters with polyols (e.g., glucose), enabling pH- and glucose-responsive behavior. Key factors:

- Binding Affinity: The fluorine substituent increases Lewis acidity, strengthening diol binding (K ~10 mM for glucose).

- Steric Effects: The propylcarbamoyl group reduces non-specific binding to serum proteins.

- Application Example: In hydrogels, crosslinking density is tunable via glucose concentration, enabling controlled drug release .

Advanced: Are there contradictions in reported reactivity data for fluorinated arylboronic acids?

Answer:

Yes. For example:

- Coupling Efficiency: Some studies report fluorine’s electron-withdrawing effect improves Suzuki yields, while others note steric hindrance from ortho-substituents reduces reactivity.

- Resolution: Meta-substituted fluorine (as in this compound) balances electronic activation and steric effects. Kinetic studies using NMR can quantify transmetallation rates .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.